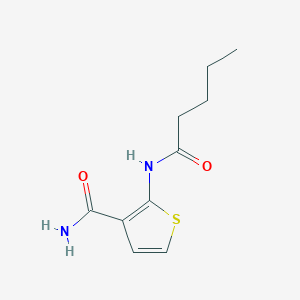

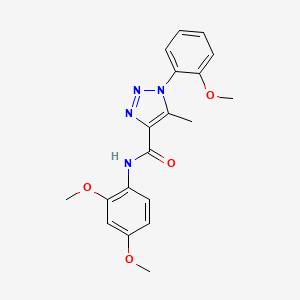

![molecular formula C19H16FN3O3S3 B2920264 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide CAS No. 922968-80-7](/img/structure/B2920264.png)

4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a sulfonyl group, a fluorophenyl group, and a bis(thiazole) group. These groups are common in many pharmaceuticals and organic compounds, and they can contribute to the compound’s reactivity and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the butanamide backbone. The presence of the sulfonyl and fluorophenyl groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl and fluorophenyl groups could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications in Agriculture

Sulfone derivatives, including those similar to 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have shown promising antibacterial activities against agricultural pathogens. For instance, a study on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed significant antibacterial activity against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds not only inhibited the bacterial growth but also enhanced the plant's defensive mechanisms, such as increased activities of superoxide dismutase (SOD) and peroxidase (POD), and improved chlorophyll content. This suggests the potential of similar sulfone derivatives in agricultural applications to protect crops against bacterial diseases while boosting their innate resistance mechanisms (Li Shi et al., 2015).

Cancer Research

In the realm of cancer research, biphenylsulfonamides, which share a structural motif with 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have been investigated for their potential as carbonic anhydrase inhibitors. These compounds have exhibited inhibitory effects on tumor-associated isozymes like carbonic anhydrase IX, showing promise as therapeutic agents against various cancer cell lines, including colon, lung, and breast cancers. This highlights the potential application of sulfone-containing compounds in developing new anticancer therapies (S. Morsy et al., 2009).

Materials Science

Sulfone groups are also integral in materials science, particularly in the synthesis of high-performance polymers. For example, sulfonated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting remarkable solubility in organic solvents and high thermal stability. These materials could be used in various applications, ranging from advanced coatings to components in electronic devices, due to their desirable mechanical and dielectric properties (Xiao-Ling Liu et al., 2013).

Anticonvulsant Agents

Compounds containing a sulfonamide moiety, akin to 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have been explored for their anticonvulsant properties. A study synthesized various heterocyclic compounds incorporating a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Some of these compounds showed significant protective effects against picrotoxin-induced convulsions, suggesting their potential in developing new anticonvulsant drugs (A. A. Farag et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPQJYSWXIXAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

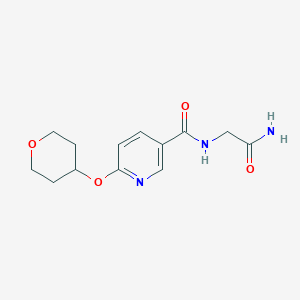

![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2920185.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920186.png)

![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)

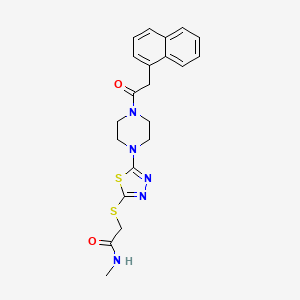

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

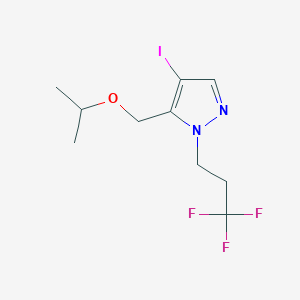

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)